molecular formula C11H7F17O B14570919 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol CAS No. 61589-61-5

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol

Cat. No.: B14570919
CAS No.: 61589-61-5
M. Wt: 478.14 g/mol
InChI Key: PKABCVZZKDZCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol typically involves the fluorination of an appropriate precursor. One common method is the reaction of a perfluorinated alkyl iodide with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for the formation of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a hydrocarbon derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of perfluorinated ketones or carboxylic acids.

    Reduction: Formation of perfluorinated hydrocarbons.

    Substitution: Formation of various substituted perfluorinated compounds.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.

    Medicine: Explored for its potential use in imaging agents and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol is largely dependent on its interaction with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions. In biological systems, the compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

Uniqueness

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecan-2-ol is unique due to the presence of an alcohol functional group, which imparts different reactivity compared to its amine and iodide counterparts. The alcohol group allows for a wider range of chemical modifications and applications, particularly in organic synthesis and materials science.

Properties

CAS No.

61589-61-5

Molecular Formula

C11H7F17O

Molecular Weight

478.14 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol

InChI

InChI=1S/C11H7F17O/c1-3(29)2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29H,2H2,1H3

InChI Key

PKABCVZZKDZCEW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.